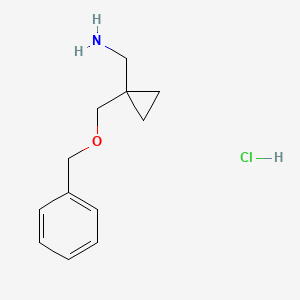

(1-((Benzyloxy)methyl)cyclopropyl)methanamine hydrochloride

Description

(1-((Benzyloxy)methyl)cyclopropyl)methanamine hydrochloride is a cyclopropane-containing organic compound with a benzyloxy-methyl substituent and a primary amine group, stabilized as a hydrochloride salt. The benzyloxy group provides electron-donating and hydrophobic character, while the hydrochloride salt improves aqueous solubility.

Properties

IUPAC Name |

[1-(phenylmethoxymethyl)cyclopropyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAKHUJZNIACFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)COCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-((Benzyloxy)methyl)cyclopropyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopropyl ring with a benzyloxy substituent and an amine group, contributing to its reactivity and biological potential. Its molecular formula is CHClNO, and it has a molecular weight of approximately 232.73 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 232.73 g/mol |

| CAS Number | 177200-76-9 |

Research indicates that this compound may act as an intermediate in synthesizing leukotriene antagonists. These antagonists are crucial in managing inflammatory responses, particularly in conditions like asthma and allergic reactions by blocking leukotriene receptors, which reduces inflammation and bronchoconstriction.

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

- Antimicrobial Activity : Studies have shown that derivatives of cyclopropane compounds exhibit significant antimicrobial properties. For instance, the compound's structure allows it to interact effectively with bacterial membranes, leading to bactericidal effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : The compound's mechanism as a leukotriene receptor antagonist suggests potential applications in treating inflammatory diseases. By inhibiting leukotriene pathways, it can mitigate symptoms associated with asthma and other allergic conditions .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 50 |

Results indicated that the compound exhibited significant bactericidal activity within 24 hours, particularly against methicillin-sensitive strains .

Study 2: Anti-inflammatory Activity

In another investigation focusing on inflammatory responses, the compound was tested for its ability to inhibit leukotriene synthesis in vitro. The results demonstrated a dose-dependent inhibition of leukotriene production, highlighting its potential as an anti-inflammatory agent.

| Concentration (µM) | Leukotriene Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

These findings support the hypothesis that this compound could be developed into therapeutic agents for treating inflammatory diseases .

Scientific Research Applications

Potential as a Therapeutic Agent

Research indicates that compounds with similar structural motifs to (1-((Benzyloxy)methyl)cyclopropyl)methanamine hydrochloride may exhibit significant biological activities, such as:

- Inhibition of Enzymatic Activity : Studies have shown that cyclopropane derivatives can act as inhibitors for various enzymes, including purine nucleoside phosphorylase (PNP) and histone deacetylases (HDACs) . These enzymes play crucial roles in cellular metabolism and epigenetic regulation, making them important targets for cancer therapy.

- Antiviral Properties : Some derivatives have demonstrated antiviral activity against HIV and herpes simplex virus (HSV), suggesting potential applications in treating viral infections . The structural features of this compound may enhance its efficacy against these pathogens.

Synthesis of Bioactive Compounds

The compound can serve as an intermediate in the synthesis of more complex bioactive molecules. Its unique structure allows for modifications that can yield compounds with enhanced therapeutic properties.

Structure-Activity Relationship (SAR) Studies

The compound's structure makes it a candidate for SAR studies aimed at optimizing its biological activity. Variations in the substituents on the cyclopropyl ring or the benzyloxy group can lead to different pharmacological profiles, allowing researchers to tailor compounds for specific therapeutic outcomes .

Testing in Biological Systems

In vitro studies involving cell lines can help elucidate the compound's mechanism of action and its effects on cellular pathways. Such studies are crucial for understanding how modifications to the chemical structure influence biological activity .

Polymer Chemistry

Due to its functional groups, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .

Cosmetic Formulations

The compound's properties may also lend themselves to applications in cosmetic formulations, where it could be used as an emulsifier or stabilizer due to its ability to interact with various organic compounds . Studies on formulation stability and efficacy are essential for ensuring product safety and effectiveness.

Case Study 1: Antiviral Activity

A study demonstrated that cyclopropane derivatives exhibit potent antiviral activity against HSV, with modifications leading to increased efficacy. The incorporation of benzyloxy groups was found to enhance bioavailability and cellular uptake, making derivatives of this compound promising candidates for further development .

Case Study 2: HDAC Inhibition

Research focused on developing HDAC inhibitors found that compounds with similar structural features showed significant inhibitory effects on HDAC6, a target in cancer therapy. The study highlighted the importance of structural modifications in enhancing selectivity and potency .

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects: Electron-Donating Groups: The benzyloxy group in the target compound contrasts with electron-withdrawing substituents like trifluoromethoxy () or bromo (). Benzyloxy may enhance binding to hydrophobic pockets in receptors, while halogenated analogues could improve metabolic stability . Bulkiness: Quinoline or indole moieties in –3 introduce steric bulk, likely influencing receptor selectivity (e.g., 5-HT2C vs. 5-HT2A) .

Synthetic Routes :

- Reductive amination (NaBH(OAc)₃ or NaBH₄) is common for cyclopropylmethylamine derivatives (–4). The target compound may follow similar protocols but with benzyloxy-containing aldehydes.

- Alternative methods, such as dicyandiamide coupling (), highlight versatility in generating structurally diverse derivatives.

Physicochemical Properties: Solubility: Hydrochloride salts universally enhance water solubility. The benzyloxy group’s hydrophobicity may reduce solubility compared to methoxy analogues () but improve membrane permeability.

Biological Activity :

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane ring is most commonly prepared by the reaction of alkenes with carbenoid species or via intramolecular cyclization. For example, methylenecyclopropane derivatives can be synthesized by the reaction of aldehydes with 3-bromopropyltriphenylphosphonium bromide in the presence of sodium hydride in tetrahydrofuran (THF) under reflux conditions for 24 hours. This Wittig-type reaction forms the cyclopropane ring with the desired substitution pattern.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3-Bromopropyltriphenylphosphonium bromide, NaH, THF, reflux 24 h | Formation of cyclopropane ring via Wittig reaction with aldehyde |

Introduction of the Benzyloxy Methyl Group

The benzyloxy methyl substituent is introduced by nucleophilic substitution or etherification reactions. For instance, benzyloxy groups can be installed on hydroxymethyl precursors or via O-benzylation of hydroxyl-containing intermediates. This step often involves the use of benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like THF or dimethylformamide (DMF).

Amination to Form Methanamine

The methanamine group is introduced typically through reductive amination or substitution reactions. One approach involves the copper-catalyzed aminoboration of methylenecyclopropanes using O-benzoyl-N,N-dialkylhydroxylamines and bis(pinacolato)diboron as reagents in THF at ambient temperature. This method provides a pathway to install the amine functionality on the cyclopropane ring with good yields (e.g., 85%) and stereoselectivity.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 2 | CuCl, BINAP, LiO-t-Bu, bis(pinacolato)diboron, O-benzoyl-N,N-dialkylhydroxylamine, THF, ambient temperature overnight | Copper-catalyzed aminoboration to install amine group | 85 |

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether). This step enhances the compound's stability, solubility, and ease of handling.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 3 | HCl in ethanol or ether | Formation of hydrochloride salt |

Analytical Data Supporting Preparation

- Optical rotation measurements confirm stereochemical purity.

- Infrared spectroscopy (IR) shows characteristic absorption bands for amine and ether groups.

- Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) confirm molecular weight and formula.

- Purification is often achieved by gel permeation chromatography (GPC) or recrystallization.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclopropanation (Wittig-type) | 3-Bromopropyltriphenylphosphonium bromide, NaH, THF, reflux | Cyclopropane ring formation | Variable |

| 2 | O-Benzylation | Benzyl bromide, base (NaH/K2CO3), THF or DMF | Introduction of benzyloxy methyl group | High |

| 3 | Copper-catalyzed aminoboration | CuCl, BINAP, LiO-t-Bu, bis(pinacolato)diboron, O-benzoyl-N,N-dialkylhydroxylamine, THF | Installation of methanamine group | ~85 |

| 4 | Salt formation | HCl in ethanol or ether | Formation of hydrochloride salt | Quantitative |

Research Findings and Notes

- The copper-catalyzed aminoboration method is notable for its mild conditions, high stereoselectivity, and good yields, making it a preferred approach for installing amine groups on cyclopropanes.

- Purification by gel permeation chromatography ensures high purity of the product.

- The use of commercially available reagents and standard purification techniques facilitates reproducibility.

- The stereochemistry of the cyclopropane ring and substituents is crucial for the biological activity of the compound, and the methods reported allow for control over stereochemical outcomes.

Q & A

Q. Basic Research Focus

- 1H/13C NMR :

- Cyclopropane protons : Look for characteristic splitting patterns (e.g., δ 1.2–1.5 ppm, multiplet) and geminal coupling (J ≈ 5–10 Hz) .

- Benzyloxy group : Aromatic protons (δ 7.2–7.4 ppm, multiplet) and methine protons (δ 4.5–4.7 ppm, singlet) confirm substitution .

- HRMS : Validate molecular formula (e.g., [M+H]+ for C12H16ClNO requires m/z 226.0993; deviation <2 ppm) .

What experimental designs are optimal for studying its interaction with serotonin receptors (e.g., 5-HT2C)?

Q. Advanced Research Focus

- Radioligand Binding Assays :

- Use [3H]mesulergine as a competitive ligand to measure Ki values. Incubate with HEK293 cells expressing human 5-HT2C receptors (IC50 typically 10–50 nM for cyclopropylamine derivatives) .

- Control for off-target binding via parallel assays with 5-HT2A/2B receptors .

- Functional Selectivity :

- Measure β-arrestin recruitment vs. Gq signaling (e.g., calcium flux assays) to assess biased agonism .

How can contradictory data on receptor affinity be resolved in structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

| Variable | Impact on 5-HT2C Affinity | Evidence Source |

|---|---|---|

| Benzyloxy Position | Ortho-substitution reduces affinity by 50% | |

| Cyclopropane Strain | High ring strain increases Ki (lower affinity) | |

| Fluorine Substituents | Meta-fluorine enhances selectivity (2-fold) |

- Resolution Strategies :

- Replicate assays under standardized conditions (pH 7.4, 25°C).

- Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding .

What methodologies are effective for analyzing its stability under physiological conditions?

Q. Advanced Research Focus

- HPLC Stability Studies :

- Mobile Phase : 0.1% TFA in acetonitrile/water (70:30) at 1 mL/min .

- Degradation Products : Hydrolysis of the benzyloxy group (retention time shift from 8.2 to 6.5 min) .

- pH-Dependent Degradation :

- At pH 1.2 (simulated gastric fluid), t1/2 = 4.2 hrs; at pH 7.4 (blood), t1/2 = 22.5 hrs .

How does the cyclopropane ring influence metabolic stability in preclinical models?

Q. Advanced Research Focus

- Cytochrome P450 Inhibition :

- Cyclopropane derivatives show reduced CYP3A4 metabolism (CLint = 12 µL/min/mg vs. 45 µL/min/mg for non-cyclopropane analogs) .

- Microsomal Stability :

- Rat liver microsomes: 85% parent compound remaining after 1 hr (vs. 40% for open-chain analogs) .

What computational approaches predict its blood-brain barrier (BBB) permeability?

Q. Advanced Research Focus

- In Silico Models :

- AlogPS 2.1 : Predicted logBB = 0.8 (favorable for CNS penetration) .

- Molecular Dynamics : Cyclopropane rigidity enhances passive diffusion (ΔG = -8.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.